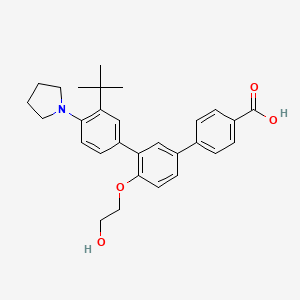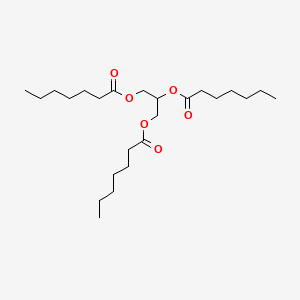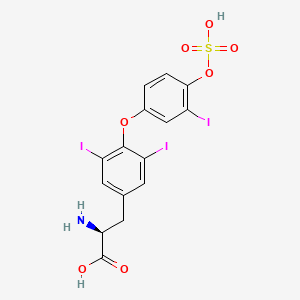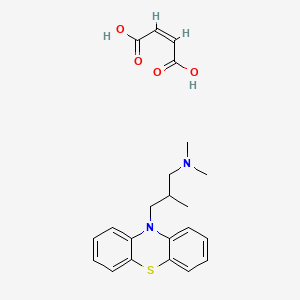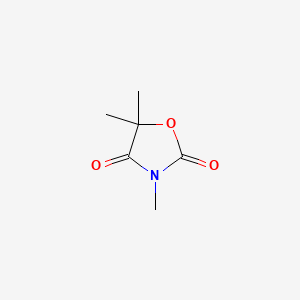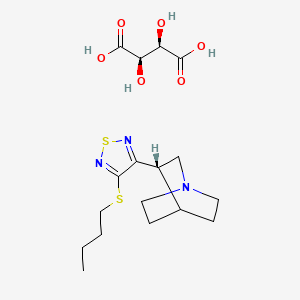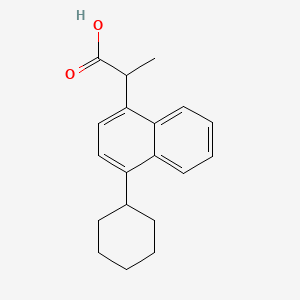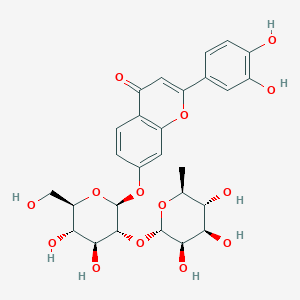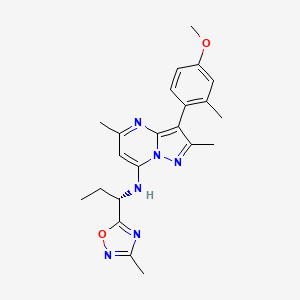
Tetrahydroxychinon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tetroquinon hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von Tetroquinon beinhaltet seine Redoxaktivität. Es kann an Redoxzyklen mit Semichinonradikalen teilnehmen, was zur Bildung reaktiver Sauerstoffspezies (ROS) führt. Diese ROS können oxidativen Stress in Zellen induzieren, was zu Apoptose oder programmiertem Zelltod führt . Die molekularen Zielstrukturen von Tetroquinon umfassen verschiedene Enzyme und Proteine, die an Redoxreaktionen und zellulären Signalwegen beteiligt sind .
Wirkmechanismus
Target of Action
Tetrahydroxyquinone (THQ) is a redox-active benzoquinone . It primarily targets cells undergoing oxidative stress, such as cancer cells . It interacts with these cells and induces the production of reactive oxygen species (ROS) .
Mode of Action
THQ can participate in a redox cycle with semiquinone radicals, leading to the formation of ROS . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. This is known as oxidative stress .
Biochemical Pathways
The biochemical pathways affected by THQ are primarily related to oxidative stress and apoptosis . THQ induces ROS production, which can lead to DNA damage, trigger apoptosis, and inhibit the proliferation of cancer cells . It also activates caspase 3, a key enzyme in the execution-phase of cell apoptosis .
Pharmacokinetics
Its solubility in water and organic solvents suggests that it may be absorbed and distributed throughout the body . More research is needed to fully understand the ADME properties of THQ.
Result of Action
The primary result of THQ’s action is the induction of apoptosis in target cells . By increasing ROS production, THQ causes oxidative stress, leading to DNA damage and the activation of apoptosis pathways . This can result in the death of cancer cells, making THQ a potential anticancer agent .
Action Environment
The efficacy and stability of THQ can be influenced by various environmental factors. For instance, the presence of other antioxidants in the environment can potentially neutralize the ROS produced by THQ, thereby reducing its effectiveness . Additionally, the pH of the environment can affect the stability of THQ . More research is needed to fully understand how environmental factors influence the action of THQ.
Safety and Hazards
Zukünftige Richtungen
The outstanding CO2 catalytic functionality of conductive MOFs (c-MOFs) can open a way toward high-energy-density electrochemical systems . Considering these good physicochemical and cell biological properties, this ferrofluid is a promising candidate for the initiation of in vivo experiments for cancer treatment by MHT in murine models .
Biochemische Analyse
Biochemical Properties
Tetrahydroxyquinone plays a significant role in biochemical reactions, particularly in the induction of reactive oxygen species (ROS) production. It efficiently activates caspase 3 at concentrations exceeding 25 micromolar, stimulates DNA fragmentation, and provokes phosphatidylserine exposure . Tetrahydroxyquinone interacts with several biomolecules, including enzymes and proteins. For instance, it acts as an effector of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . The interactions between tetrahydroxyquinone and these biomolecules are primarily mediated through hydrogen bonding and electrostatic interactions, which facilitate its biochemical activity.
Cellular Effects
Tetrahydroxyquinone exerts various effects on different cell types and cellular processes. In leukemia cells, it induces cytotoxic effects by reducing protein kinase B-dependent survival signaling, leading to apoptosis through the mitochondrial pathway . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, tetrahydroxyquinone’s ability to generate ROS can lead to oxidative stress, which in turn affects cellular signaling and metabolic processes.
Molecular Mechanism
The molecular mechanism of tetrahydroxyquinone involves its interactions with biomolecules at the molecular level. It binds to enzymes and proteins, leading to enzyme inhibition or activation. For instance, tetrahydroxyquinone inhibits xanthine oxidase, resulting in reduced production of uric acid and ROS . Additionally, it induces changes in gene expression by activating transcription factors involved in the oxidative stress response. These molecular interactions and mechanisms contribute to the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrahydroxyquinone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that tetrahydroxyquinone-coated iron oxide nanoparticles exhibit negligible cytotoxicity up to 2 milligrams per milliliter and maintain colloidal stability . Additionally, the production of ROS by tetrahydroxyquinone-coated nanoparticles could not be detected, indicating a reduction in oxidative stress-related side effects over time.
Dosage Effects in Animal Models
The effects of tetrahydroxyquinone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as inducing apoptosis in cancer cells. At high doses, tetrahydroxyquinone can cause toxic or adverse effects. For example, high concentrations of tetrahydroxyquinone can lead to excessive ROS production, resulting in oxidative damage to cellular components . Understanding the dosage-dependent effects of tetrahydroxyquinone is essential for its potential therapeutic applications.
Metabolic Pathways
Tetrahydroxyquinone is involved in several metabolic pathways, including those related to oxidative stress and purine metabolism. It interacts with enzymes such as xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, tetrahydroxyquinone is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by its chemical properties and interactions with cellular components. For instance, tetrahydroxyquinone-coated nanoparticles exhibit good colloidal stability and are efficiently taken up by cells . These properties facilitate its transport and distribution within biological systems.
Subcellular Localization
The subcellular localization of tetrahydroxyquinone is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, tetrahydroxyquinone can localize to the mitochondria, where it induces apoptosis through the mitochondrial pathway . Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Tetroquinone can be synthesized through various methods. One common synthetic route involves the oxidation of glyoxal or myo-inositol, a natural compound widely present in plants . The preparation method includes the following steps:
- Weighing each raw material in parts by weight.
- Adding titanium alloy, aluminum alloy, nickel alloy, tin, copper, neodymium, niobium, indium, cadmium, silicon carbide, silicon dioxide, and heat stabilizer into a crucible resistance furnace.
- Vacuum sintering the mixture at 900-960°C for 2.5-4 hours.
- Cooling the mixture to 350-380°C in inert gas and mixing it with acetate fiber, polysulfone, polyvinylpyridine, tetrahydroxybenzoquinone, and isopropyl acetate.
- Adding m-thiocresol, p-aminotoluene o-sulfonylaniline, and a modifier to the mixture, stirring evenly, and pressing to 2-5MPa.
- Injecting the mixture into a mold for pressing and forming, followed by cooling at -30°C for 20-30 minutes .
Analyse Chemischer Reaktionen
Tetroquinon durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Es kann reduziert werden, um Hydrochinonderivate zu bilden.
Substitution: Die Hydroxylgruppen in Tetroquinon können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, starke Basen und spezifische Katalysatoren. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Salze und Derivate von Tetroquinon .
Vergleich Mit ähnlichen Verbindungen
Tetroquinon ist einzigartig aufgrund seiner vier Hydroxylgruppen und zwei Ketongruppen in gegenüberliegenden Positionen. Ähnliche Verbindungen umfassen:
Hydrochinon: Eine Verbindung mit zwei Hydroxylgruppen an einem Benzolring, die als Hautbleichmittel verwendet wird.
Die Einzigartigkeit von Tetroquinon liegt in seiner höheren Anzahl an Hydroxylgruppen und seiner Fähigkeit, verschiedene Salze und Derivate zu bilden, was es vielseitig für verschiedene Anwendungen macht .
Eigenschaften
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQOCLATAPFASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045897 | |
| Record name | Tetroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-89-1, 5676-48-2 | |
| Record name | Tetrahydroxy-p-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetroquinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tetroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758457 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydroxyquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydroxyquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7L4P6H0SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


